Peroxynitric acid, 6-nitro-2-cyclohexen-1-yl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peroxynitric acid, 6-nitro-2-cyclohexen-1-yl ester is a chemical compound with the molecular formula C6H7NO5 It is known for its unique structure, which includes a peroxynitric acid group and a nitro-substituted cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of peroxynitric acid, 6-nitro-2-cyclohexen-1-yl ester typically involves the reaction of peroxynitric acid with 6-nitro-2-cyclohexen-1-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in reactors under optimized conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Peroxynitric acid, 6-nitro-2-cyclohexen-1-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and peroxy derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 6-amino-2-cyclohexen-1-yl ester.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro and peroxy derivatives.
Reduction: Formation of 6-amino-2-cyclohexen-1-yl ester.
Substitution: Formation of various substituted cyclohexenyl esters.
Wissenschaftliche Forschungsanwendungen
Peroxynitric acid, 6-nitro-2-cyclohexen-1-yl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its role in oxidative stress and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting oxidative stress-related diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of peroxynitric acid, 6-nitro-2-cyclohexen-1-yl ester involves its interaction with molecular targets and pathways in biological systems. The compound can generate reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to oxidative stress and modulation of cellular signaling pathways. These effects are mediated through the activation of specific enzymes and receptors, influencing various physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Peroxynitric acid, 6-nitro-2-cyclohexen-1-yl ester: shares similarities with other nitro-substituted cyclohexene esters and peroxynitric acid derivatives.
6-nitro-2-cyclohexen-1-yl acetate: Another ester with a similar structure but different functional group.
Peroxynitric acid, 6-nitro-2-cyclohexen-1-yl ether: A related compound with an ether linkage instead of an ester.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its role in generating ROS and RNS make it a valuable compound for research in multiple fields.
Eigenschaften
CAS-Nummer |
57649-42-0 |
---|---|
Molekularformel |
C6H8N2O6 |
Molekulargewicht |
204.14 g/mol |
IUPAC-Name |
(6-nitrocyclohex-2-en-1-yl)oxy nitrate |
InChI |
InChI=1S/C6H8N2O6/c9-7(10)5-3-1-2-4-6(5)13-14-8(11)12/h2,4-6H,1,3H2 |
InChI-Schlüssel |
BRZIPSTUEVXGKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C=C1)OO[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.